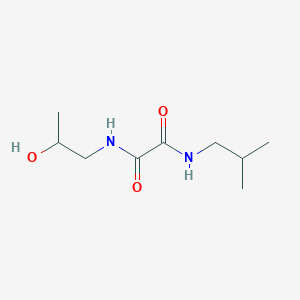

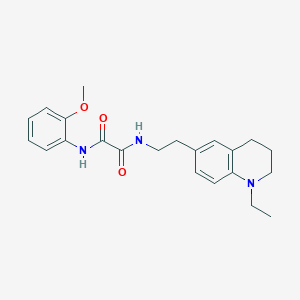

N1-(2-hydroxypropyl)-N2-isobutyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(2-hydroxypropyl)-N2-isobutyloxalamide” seems to be a compound with both hydroxypropyl and isobutyloxalamide groups. Compounds with hydroxypropyl groups, such as N-(2-Hydroxypropyl)methacrylamide (HPMA), are often used in the production of polymers for various applications, including drug delivery .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are methods for synthesizing similar compounds. For instance, HPMA polymers can be synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Applications De Recherche Scientifique

Metabolism and Toxicity

2-Methylpropene, or isobutene, is a chemical extensively utilized in the synthetic rubber industry, showing metabolic and toxicological significance in laboratory animals and humans. It metabolizes into 2-methyl-1,2-epoxypropane (MEP) in both rodents and humans, involving enzymes like CYP2E1, epoxide hydrolase, and glutathione S-transferase in its metabolism and inactivation. While rodents tolerate low levels of isobutene without apparent toxicity, its primary metabolite, MEP, can cause genetic damage in vitro, indicating that isobutene's toxicity relies on its metabolic activation to MEP (Cornet & Rogiers, 1997).

Poly(N-isopropylacrylamide) in Biomedical Applications

Poly(N-isopropylacrylamide) (PNIPAAm) thermo-responsive hydrogels have seen extensive investigation for biomedical applications, including controlled delivery of active molecules, tissue engineering, and regenerative medicine. Its ability to copolymerize and graft with synthetic polymers and biomolecules, alongside advances in radical polymerization methods, has expanded its use in the biomedical field, especially in three-dimensional bioprinting technology for thermal stimuli-responsive medical devices (Lanzalaco & Armelin, 2017).

Role of β-hydroxybutyrate and Polymers in Health and Disease

β-Hydroxybutyrate and its polymer, poly-β-hydroxybutyrate, along with inorganic polyphosphate, play significant roles in mammalian health and disease. β-Hydroxybutyrate, a major ketone body produced during ketosis, serves as an alternative energy source. Elevated levels of its polymer are associated with pathological states, indicating the balance between formation and detoxification of these compounds is crucial for determining their potential toxicity and therapeutic benefits (Dedkova & Blatter, 2014).

HPMA Copolymer-Cyclic RGD Conjugates for Tumor Targeting

HPMA copolymer-cyclic RGD conjugates have been designed for targeting tumor angiogenesis, showing increased tumor accumulation and reduced uptake in non-target organs compared to free peptides. These constructs have facilitated the targeted delivery of therapeutics and imaging agents to solid tumors, demonstrating promising results in enhancing tumor concentration of drugs and radiotherapeutic agents, potentially improving treatment outcomes (Pike & Ghandehari, 2010).

Propriétés

IUPAC Name |

N'-(2-hydroxypropyl)-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-6(2)4-10-8(13)9(14)11-5-7(3)12/h6-7,12H,4-5H2,1-3H3,(H,10,13)(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFQLQYGUMAAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

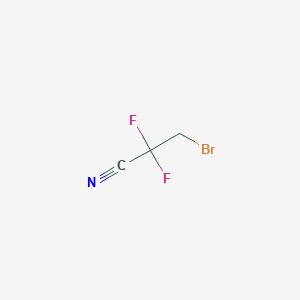

CC(C)CNC(=O)C(=O)NCC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(thiophen-3-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666173.png)

![Benzyl N-[1-(oxirane-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2666180.png)

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2666184.png)